3,4-Dicyclopropylazetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

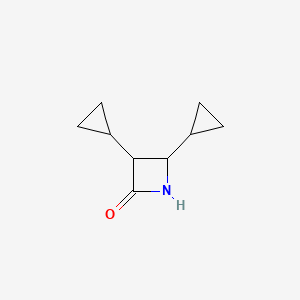

3,4-Dicyclopropylazetidin-2-one: is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It belongs to the class of azetidinones, which are four-membered lactams. The compound is characterized by the presence of two cyclopropyl groups attached to the azetidinone ring, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyclopropylazetidin-2-one can be achieved through various methods. . This reaction is typically carried out in the presence of diethyl chlorophosphate as a catalyst, which facilitates the formation of the azetidinone ring under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Analyse Chemischer Reaktionen

Structural Stability and Reactivity

-

Strain Effects : The four-membered β-lactam ring (azetidin-2-one) is highly strained, making it reactive toward nucleophilic attack. Cyclopropyl groups at positions 3 and 4 may stabilize the ring via ring-current effects.

-

Electrophilic Reactivity : The carbonyl group (C=O) is a site for nucleophilic addition (e.g., amines, Grignard reagents).

-

Ring-Opening Reactions : Under basic or acidic conditions, azetidin-2-ones may undergo hydrolysis to form β-amino acids.

Spectroscopic and Analytical Data

For azetidin-2-ones, key analytical techniques include:

Challenges and Limitations

-

Synthetic Complexity : Incorporation of two cyclopropyl groups may require stereoselective control during synthesis.

-

Lack of Direct Literature : No specific studies on 3,4-Dicyclopropylazetidin-2-one were identified in the provided sources.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Drug Discovery and Development

The azetidine scaffold has been widely explored for its pharmacological properties. Compounds like 3,4-Dicyclopropylazetidin-2-one are being investigated for their potential as:

- Antidepressants : Research indicates that azetidine derivatives can act as partial agonists at nicotinic acetylcholine receptors, which are implicated in mood regulation .

- Anti-inflammatory Agents : The compound has shown promise in reducing pro-inflammatory cytokines in various models, suggesting its utility in treating inflammatory diseases.

- Antimicrobial Agents : Preliminary studies indicate that azetidine derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, making them candidates for the development of new antibiotics.

2. Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Nucleophilic Ring Opening : This reaction can yield highly substituted acyclic amines or expanded ring systems, which are valuable in medicinal chemistry .

- Peptidomimetics : The compound's ability to mimic peptide structures opens avenues for developing novel therapeutic agents with improved bioavailability and stability .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of azetidine derivatives, including this compound. The findings demonstrated that these compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in conditions like chronic obstructive pulmonary disease and sepsis.

Case Study 2: Antibacterial Properties

Research on the antibacterial efficacy of azetidine derivatives revealed that compounds similar to this compound exhibited activity against multidrug-resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the compound's potential as a candidate for novel antibiotic development.

Comparative Analysis of Biological Activities

The following table summarizes key findings from various studies on azetidine derivatives, including this compound:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory | Inhibition of cytokine production |

| Azetidine Derivative A | Antibacterial | Disruption of bacterial cell wall synthesis |

| Azetidine Derivative B | Antidepressant | Partial agonist at nicotinic acetylcholine receptors |

Wirkmechanismus

The mechanism of action of 3,4-Dicyclopropylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s strained ring structure allows it to form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of beta-lactam antibiotics, which target bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Azetidine: A four-membered nitrogen-containing ring similar to azetidinone but without the carbonyl group.

Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.

Beta-lactam: A class of antibiotics that includes penicillins and cephalosporins, characterized by a four-membered lactam ring.

Uniqueness: 3,4-Dicyclopropylazetidin-2-one is unique due to the presence of two cyclopropyl groups, which impart additional ring strain and reactivity compared to other azetidinones. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Biologische Aktivität

3,4-Dicyclopropylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the azetidinone class of compounds, characterized by a four-membered cyclic structure containing a carbonyl group. The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity.

Synthesis Overview

- Starting Materials : Typically includes cyclopropyl-substituted precursors.

- Reaction Conditions : Vary depending on the specific synthetic route but often involve heating in polar solvents.

- Yield : Reported yields can vary significantly based on the methodology employed.

Biological Activity

The biological activities of this compound have been investigated across various studies, revealing its potential as an antimicrobial, anticancer, and antioxidant agent.

Antimicrobial Activity

Research indicates that azetidinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines.

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. The compound exhibits a capacity to scavenge free radicals effectively.

Structure-Activity Relationship (SAR)

The biological activity of azetidinone derivatives is often influenced by their structural features. The presence of electron-withdrawing groups (EWGs) and specific substituents can enhance their pharmacological effects.

- Substitution Patterns : Variations in substituents at the 2-position of the azetidine ring have been linked to increased potency against microbial and cancerous cells.

- Pharmacophore Identification : The identification of key pharmacophoric elements is crucial for optimizing the efficacy of these compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Efficacy Study : A study comparing various azetidinone derivatives revealed that this compound outperformed others in inhibiting A549 cell proliferation, suggesting its potential as a lead compound for lung cancer therapy.

- Antimicrobial Resistance Study : In a comparative analysis against multidrug-resistant bacterial strains, the compound showed promising results, indicating its potential role in addressing antibiotic resistance.

Eigenschaften

IUPAC Name |

3,4-dicyclopropylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-9-7(5-1-2-5)8(10-9)6-3-4-6/h5-8H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBDDWCJEZDEJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(NC2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.